5-(3,5-Dimethoxyphenyl)isoxazol-3-amine
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Overview
Description
5-(3,5-Dimethoxyphenyl)isoxazol-3-amine is a chemical compound with the molecular formula C11H12N2O3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxyphenyl)isoxazol-3-amine can be achieved through various methods. One common approach involves the reaction of oximes with alkynes in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine . Another method includes the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite, triethylamine, and various oxidizing and reducing agents . The reaction conditions typically involve moderate temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield different isoxazole derivatives with varying biological activities .
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)isoxazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(3,5-Dimethoxyphenyl)isoxazol-3-amine include:
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(3,5-dimethoxyphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O3/c1-14-8-3-7(4-9(5-8)15-2)10-6-11(12)13-16-10/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
OLOBUVUVKXMRTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=NO2)N)OC |
Origin of Product |
United States |
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